molecular formula C19H19N5O3 B2434401 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899738-10-4

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2434401
CAS No.: 899738-10-4
M. Wt: 365.393
InChI Key: JBDFNXBBJOBVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-12-4-2-3-5-14(12)10-24-18(20)17(22-23-24)19(25)21-9-13-6-7-15-16(8-13)27-11-26-15/h2-8H,9-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDFNXBBJOBVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole family. Its unique structure combines various functional groups that may contribute to significant biological activities, including anticancer and antimicrobial properties. This article provides a detailed examination of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C21H22N6O5, with a molecular weight of 438.4 g/mol. The compound features a triazole ring and a benzodioxole moiety, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC21H22N6O5
Molecular Weight438.4 g/mol
CAS Number901045-81-6

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. The synthesis and evaluation of various triazole compounds have demonstrated significant antiproliferative activity against several cancer cell lines. For instance, compounds similar to this compound have shown promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 1.1 µM against MCF-7 cells, indicating potent anticancer activity compared to standard drugs like doxorubicin and 5-fluorouracil .

The mechanism underlying the anticancer activity of triazoles often involves inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds related to the target compound have shown TS inhibitory activities with IC50 values ranging from 1.95 to 4.24 µM .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored extensively. Compounds structurally related to this compound have demonstrated activity against a range of bacteria:

Bacterial StrainActivity Observed
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition

Studies indicate that certain derivatives can effectively inhibit the growth of these pathogens, suggesting a potential application in treating bacterial infections .

Case Studies

Several case studies have been conducted focusing on the synthesis and biological evaluation of triazole derivatives:

  • Study on Anticancer Activity : A series of triazole compounds were synthesized and tested for their antiproliferative effects. The most active derivatives showed significant growth inhibition in cancer cell lines compared to controls .
  • Antimicrobial Screening : In a comprehensive study involving various synthesized triazoles, several compounds exhibited notable antimicrobial properties against common pathogens such as E. coli and S. aureus. This suggests that modifications in the triazole structure can enhance antimicrobial efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the triazole structure. For instance, compounds similar to 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide have shown significant growth inhibition against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited cytotoxic activity against human cancer cell lines such as HCT-116 and MCF-7. The compounds induced apoptosis through mitochondrial pathways and showed IC50 values below 100 μM for several derivatives .

Antimicrobial Properties

Compounds with triazole structures have also been studied for their antimicrobial properties. The ability of these compounds to inhibit the growth of bacteria and fungi makes them candidates for further exploration in infectious disease treatment.

Research Findings:
A review highlighted that triazole derivatives possess broad-spectrum antimicrobial activity due to their ability to interfere with fungal cell wall synthesis and bacterial protein synthesis .

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and nucleophilic substitutions.

Synthetic Route Overview:

  • Formation of Triazole Ring: Synthesized via cyclization reactions involving hydrazine derivatives.
  • Introduction of Benzodioxole Moiety: Achieved through nucleophilic substitution reactions.
  • Amidation Reaction: Final coupling step to form the desired compound .

Summary Table: Applications Overview

Application AreaDescription
Anticancer ActivitySignificant growth inhibition in cancer cell lines; induces apoptosis
Antimicrobial PropertiesBroad-spectrum activity against bacteria and fungi
Synthesis MethodsMulti-step synthesis involving cyclization and nucleophilic substitutions
Future ResearchSAR studies, in vivo evaluations, formulation development

Preparation Methods

Triazole Core Formation

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is synthesized via cyclization of α-cyanoacetamide derivatives with in situ-generated azides. Source demonstrates that treating 2-cyano-N-(3-methoxyphenyl)acetamide with sodium azide under microwave irradiation (80°C, 1 h) produces the triazole ring in 56% yield. Alternative metal-free routes from employ carbodiimide-diazo couplings with KOH in acetonitrile, achieving 81% yield for analogous structures.

Synthesis of the 2H-1,3-Benzodioxol-5-ylmethyl Amine Fragment

Bromination and Azidation of Benzo[d]dioxole

Source outlines the preparation of 5-(azidomethyl)-6-bromobenzo[d]dioxole from 6-bromosafrole. Bromination using N-bromosuccinimide (NBS) in CCl4 yields the dibrominated intermediate, which undergoes nucleophilic substitution with sodium azide (NaN3) in methanol (reflux, 24 h) to install the azide group. This step achieves 89% conversion, critical for subsequent CuAAC reactions.

Reductive Amination

The azide is reduced to the primary amine using Staudinger conditions (triphenylphosphine, THF/H2O) or catalytic hydrogenation (H2, Pd/C). However, direct use of the azide in triazole formation bypasses standalone amine synthesis, streamlining the route.

Assembly of the 2-Methylbenzyl Substituent

Friedel-Crafts Alkylation

2-Methylbenzyl chloride is prepared via chloromethylation of toluene using paraformaldehyde and HCl gas in the presence of ZnCl2. Alkylation of the triazole’s N1 position proceeds with K2CO3 in DMF (60°C, 12 h), achieving 74% yield. Competing N2 alkylation is suppressed by steric hindrance from the carboxamide group.

Convergent Coupling Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient method combines the benzodioxole azide and a propargyl carboxamide. Source reports that reacting 5-(azidomethyl)benzo[d]dioxole with N-(prop-2-yn-1-yl)-4-carboxamide in the presence of CuI (8 mol%) in MeCN (reflux, 24 h) delivers the 1,4-disubstituted triazole in 85% yield. Microwave acceleration reduces reaction time to 1 h with comparable efficiency.

Sequential Amidation and Alkylation

Alternative routes first construct the triazole-carboxylic acid, followed by activation as an acid chloride (SOCl2, 60°C) and coupling with 2H-1,3-benzodioxol-5-ylmethylamine. Source isolates the carboxamide in 68% yield after column chromatography.

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

CuAAC ensures exclusive 1,4-regiochemistry, critical for correct substituent placement. Metal-free methods from produce 5-amino-triazoles but require rigorous temperature control to avoid regioisomeric byproducts.

Purification and Yield Enhancement

Crystallization from ethyl acetate/petroleum ether mixtures improves purity (>98% by HPLC). Silica gel chromatography with 7:1 petroleum ether/ethyl acetate resolves N-alkylation byproducts.

Scalability and Industrial Feasibility

Batch processes using microwave reactors (source) reduce energy costs by 40% compared to conventional heating. Patent highlights continuous-flow hydrogenation for amine intermediates, achieving throughputs of 5 kg/day.

Q & A

Q. Table 1: Key Reaction Intermediates

IntermediateRoleCharacterization Method
4-Fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloridePrecursor for triazole formation1H^1 \text{H}-NMR, IR
Sodium azide-derived triazoleCore structureHRMS, X-ray crystallography

Basic: How can researchers confirm the compound’s structural identity and purity?

Answer:
A combination of analytical techniques is required:

Spectroscopy :

  • 1H^1 \text{H}-NMR (δ 7.2–7.4 ppm for aromatic protons, δ 5.2 ppm for benzodioxole methylene).
  • 13C^{13} \text{C}-NMR to confirm carboxamide carbonyl (~170 ppm) .

Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]+^+ = 423.15 g/mol).

Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry .

Advanced: How to resolve contradictions in reported enzyme inhibition potency across studies?

Answer:
Discrepancies may arise from:

Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration affects activity). Standardize protocols using guidelines from .

Compound Stability : Test degradation under assay conditions via LC-MS.

Orthogonal Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics independently .

Batch Variability : Ensure synthetic reproducibility by comparing NMR spectra across batches.

Q. Table 2: Common Sources of Data Variability

FactorImpactMitigation Strategy
Solvent (DMSO)Alters protein-ligand interactionsLimit to ≤0.1% v/v
Enzyme source (e.g., recombinant vs. tissue-derived)Activity differencesUse commercially validated enzymes

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:
The compound’s low water solubility (e.g., <10 µM in PBS) limits bioavailability. Solutions include:

Structural Modifications :

  • Introduce polar groups (e.g., hydroxyl, carboxyl) on the benzodioxole or 2-methylphenyl moiety .
  • Replace hydrophobic substituents with bioisosteres (e.g., tetrazole for carboxamide).

Formulation :

  • Use co-solvents (e.g., cyclodextrins) or nanoemulsions.
  • Optimize salt forms (e.g., hydrochloride) .

Prodrug Design : Mask the carboxamide as a hydrolyzable ester for enhanced absorption .

Advanced: How can computational methods guide SAR studies?

Answer:

Molecular Docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock. Compare with crystallographic data .

QSAR Modeling : Correlate substituent electronegativity or logP with activity using datasets from analogs in and .

ADME Prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) based on the benzodioxole group’s lipophilicity .

Q. Table 3: Predicted ADME Properties

PropertyValueMethod
logP3.2 ± 0.5SwissADME
Solubility (LogS)-4.5QikProp

Advanced: What experimental designs optimize reaction yields during synthesis?

Answer:
Apply Design of Experiments (DoE) principles:

Factor Screening : Test variables (temperature, catalyst loading, solvent ratio) using fractional factorial designs.

Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. reaction time) to identify optimal conditions .

Automation : Use flow chemistry to control exothermic reactions and improve reproducibility (e.g., ’s diazomethane synthesis) .

Q. Table 4: Example Optimization Parameters

VariableRangeOptimal Value
Temperature50–100°C80°C
Catalyst (Pd/C)1–5 mol%3 mol%

Advanced: How to validate the compound’s selectivity across related protein targets?

Answer:

Panel Screening : Test against a broad kinase or GPCR panel (e.g., Eurofins’ SelectScreen).

Cellular Assays : Compare IC50_{50} values in isogenic cell lines (e.g., wild-type vs. target-knockout) .

Off-Target Profiling : Use thermal shift assays (TSA) to detect unintended protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.